molecular formula C15H8ClF4N5O B12624389 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12624389
M. Wt: 385.70 g/mol
InChI Key: KRNQJBAMVCRHKL-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrazole ring, a benzamide group, and multiple halogen substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 5-fluoro-2-nitrobenzoic acid under specific conditions to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to introduce the tetrazole ring, followed by purification steps to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Halogen substituents in the compound can undergo nucleophilic substitution reactions, where halogens are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a fluorine atom and a tetrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H8ClF4N5O

Molecular Weight

385.70 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H8ClF4N5O/c16-12-3-2-9(6-11(12)15(18,19)20)22-14(26)10-5-8(17)1-4-13(10)25-7-21-23-24-25/h1-7H,(H,22,26)

InChI Key

KRNQJBAMVCRHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C(F)(F)F)Cl

Origin of Product

United States

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